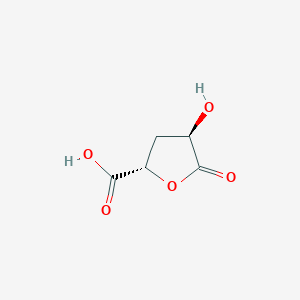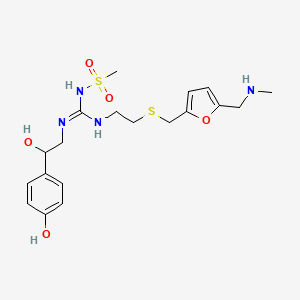
(1R)-trans-γ-Cyhalothrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-trans-γ-Cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a variety of pests. It is known for its high potency and effectiveness at low concentrations. This compound is a stereoisomer of γ-Cyhalothrin, which contributes to its enhanced insecticidal properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-trans-γ-Cyhalothrin involves several steps, starting from the preparation of the intermediate compounds. The key steps include:
Preparation of the Acid Chloride: This involves the reaction of a carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Formation of the Cyanohydrin: The acid chloride is then reacted with a cyanohydrin to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These are used to control the reaction conditions precisely.
Purification Steps: These include crystallization and distillation to remove impurities and obtain the pure compound.
化学反応の分析
Types of Reactions: (1R)-trans-γ-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(1R)-trans-γ-Cyhalothrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.
Biology: Employed in studies on insect physiology and resistance mechanisms.
Medicine: Investigated for its potential effects on human health and its role in vector control.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies.
作用機序
(1R)-trans-γ-Cyhalothrin exerts its insecticidal effects by targeting the nervous system of insects. The primary mechanism involves:
Sodium Channel Modulation: The compound binds to voltage-gated sodium channels in nerve cells, prolonging their open state and causing continuous nerve impulses.
Neurotoxicity: This leads to paralysis and eventual death of the insect.
Molecular Targets and Pathways: The main molecular target is the voltage-gated sodium channel. The pathways involved include the disruption of normal nerve signal transmission, leading to neurotoxicity.
類似化合物との比較
Permethrin: Another synthetic pyrethroid with similar insecticidal properties but different stereochemistry.
Deltamethrin: Known for its high potency and effectiveness against a broad spectrum of pests.
Cypermethrin: Widely used in agriculture and public health, with a similar mode of action.
Uniqueness: (1R)-trans-γ-Cyhalothrin is unique due to its specific stereochemistry, which enhances its insecticidal activity and selectivity. This makes it more effective at lower concentrations compared to other pyrethroids.
特性
CAS番号 |
76703-66-7 |
|---|---|
分子式 |
C₂₃H₁₉ClF₃NO₃ |
分子量 |
449.85 |
同義語 |
(1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano(3-phenoxyphenyl)methyl Ester; [1R-[1α(S*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano( |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)

![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)
